molecular formula C9H12N2O2 B1331712 2-(4-Methylphenoxy)acetohydrazide CAS No. 36304-39-9

2-(4-Methylphenoxy)acetohydrazide

Cat. No. B1331712
CAS RN: 36304-39-9
M. Wt: 180.2 g/mol
InChI Key: BJAPYOSQJTZYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenoxy)acetohydrazide (2-MPAH) is an organic compound, a derivative of acetohydrazide, which is a versatile reagent used in organic synthesis and biochemistry. It is a colorless, crystalline solid with a melting point of 140-142°C. The compound has a variety of applications in both scientific research and in laboratory experiments. In

Scientific Research Applications

Nonlinear Optical Properties

2-(4-Methylphenoxy)acetohydrazide, as part of a group of hydrazones, has been studied for its nonlinear optical properties. Research conducted by Naseema et al. (2010) focused on three hydrazones, including 2-(4-methylphenoxy)-N′-[(1E)-(4-nitrophenyl)methylene]acetohydrazide (compound-1), showing their potential as candidates for optical device applications, like optical limiters and optical switches. This is due to their effective two-photon absorption and optical power limiting behavior at specific wavelengths (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).

Antimicrobial and Antifungal Activities

Another significant application of this compound derivatives is in the field of antimicrobial and antifungal activities. Fuloria et al. (2009) synthesized novel imines and thiazolidinones from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, demonstrating their effectiveness in antibacterial and antifungal activities (Fuloria, Singh, Yar, & Ali, 2009). Another study by Varshney, Husain, and Parcha (2014) also showed that Schiff bases derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide possess significant antibacterial and anthelmintic activities (Varshney, Husain, & Parcha, 2014).

Anticancer Applications

The anticancer potential of this compound derivatives has been explored, with Şenkardeş et al. (2021) reporting on the synthesis and evaluation of such compounds on different cancer cell lines, including gastric, cervical, and breast cancer cells. Notably, some compounds showed selective potency against human cancer cells compared to mouse fibroblast cell lines (Şenkardeş, Erdoğan, Çevik, & Küçükgüzel, 2021).

Antileishmanial Activity

In the context of antileishmanial activity, Ahsan et al. (2016) synthesized a series of 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide analogues and evaluated their in vitro antileishmanial activity. One particular compound showed promising results against the protozoan parasite Leishmania donovani (Ahsan, Ansari, Kumar, Soni, Yasmin, Jadav, & Sahoo, 2016).

Corrosion Inhibition

The use of compounds derived from this compound in corrosion inhibition was investigated by Nataraja et al. (2011). They assessed the efficiency of these compounds in inhibiting steel corrosion in hydrochloric acid solution, demonstrating their potential as effective corrosion inhibitors (Nataraja, Venkatarangaiah Venkatesha, Manjunatha, Poojary, Pavithra, & Tandon, 2011).

Safety and Hazards

The compound is considered hazardous. It may cause harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Related compounds have been studied for their inhibitory effects on β-glucuronidase , suggesting that this enzyme could be a potential target.

Mode of Action

It is known that the compound forms intermolecular n-h⋯o, n-h⋯n and c-h⋯o hydrogen bonds, creating infinite two-dimensional networks parallel to (001) . This suggests that the compound may interact with its targets through hydrogen bonding.

Biochemical Pathways

Related compounds have been shown to inhibit β-glucuronidase , an enzyme involved in the metabolism of glucuronides. This suggests that 2-(4-Methylphenoxy)acetohydrazide may affect pathways involving glucuronide metabolism.

Result of Action

The compound’s ability to form hydrogen bonds suggests that it may influence the structure and function of its targets .

Action Environment

It is known that the compound is solid at room temperature , which may influence its stability and efficacy.

properties

IUPAC Name

2-(4-methylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-2-4-8(5-3-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAPYOSQJTZYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351137
Record name 2-(4-methylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36304-39-9
Record name (4-Methylphenoxy)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36304-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylphenoxy)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(4-Methylphenoxy)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(4-Methylphenoxy)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(4-Methylphenoxy)acetohydrazide
Reactant of Route 5
2-(4-Methylphenoxy)acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-(4-Methylphenoxy)acetohydrazide

Q & A

Q1: What do we know about the crystal structure of 2-(4-Methylphenoxy)acetohydrazide and its derivatives?

A: Research indicates that this compound and its derivatives tend to form intricate crystal structures stabilized by various intermolecular interactions. For instance, in the crystal structure of this compound, the molecules are linked together through N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds, forming infinite two-dimensional networks parallel to the (001) plane. [] This tendency to form hydrogen bonds suggests potential for interactions with biological targets possessing hydrogen bonding sites.

Q2: How does the structure of this compound derivatives influence their crystal packing?

A: The presence of different substituents on the this compound scaffold significantly influences the crystal packing arrangement. In N′-[(E)-4-Meth­oxy­benzyl­idene]-2-(4-methyl­phen­oxy)acetohydrazide, the two independent molecules in the asymmetric unit exhibit different dihedral angles between the 4-methoxyphenyl ring and the toluene ring, indicating flexibility in the molecule. [] This flexibility, along with the specific substituents, dictates the types and strengths of intermolecular interactions, ultimately affecting the overall crystal packing and potentially influencing physicochemical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.